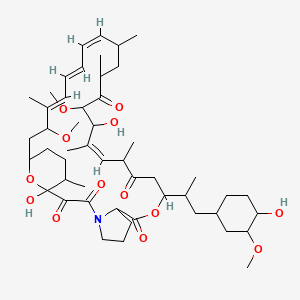

Prolylrapamycin

Description

Structure

2D Structure

Properties

Molecular Formula |

C50H77NO13 |

|---|---|

Molecular Weight |

900.1 g/mol |

IUPAC Name |

(15E,23E,25E,27E)-1,17-dihydroxy-11-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,35-dioxa-4-azatricyclo[29.3.1.04,8]pentatriaconta-15,23,25,27-tetraene-2,3,9,13,19-pentone |

InChI |

InChI=1S/C50H77NO13/c1-29-15-12-11-13-16-30(2)41(60-8)27-37-20-18-35(7)50(59,64-37)47(56)48(57)51-22-14-17-38(51)49(58)63-42(32(4)25-36-19-21-39(52)43(26-36)61-9)28-40(53)31(3)24-34(6)45(55)46(62-10)44(54)33(5)23-29/h11-13,15-16,24,29,31-33,35-39,41-43,45-46,52,55,59H,14,17-23,25-28H2,1-10H3/b13-11+,15-12+,30-16+,34-24+ |

InChI Key |

RUAWAUYKGXTUTF-MMZIUCNJSA-N |

Isomeric SMILES |

CC1CCC2CC(/C(=C/C=C/C=C/C(CC(C(=O)C(C(/C(=C/C(C(=O)CC(OC(=O)C3CCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)/C)O)OC)C)C)/C)OC |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC |

Synonyms |

prolylrapamycin |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Biosynthesis of Prolylrapamycin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Prolylrapamycin, a significant analog of the immunosuppressant rapamycin (sirolimus), is distinguished by the substitution of a proline residue for the native pipecolic acid moiety. This alteration is accomplished not through total chemical synthesis, but primarily through sophisticated biosynthetic strategies leveraging the natural producer, Streptomyces hygroscopicus. This technical guide provides an in-depth exploration of the biosynthetic pathways underpinning rapamycin and this compound formation. It details methodologies for enhancing this compound production, including precursor-directed biosynthesis and mutasynthesis. Quantitative data on production titers are summarized, and detailed experimental protocols for fermentation, isolation, and analysis are provided. Furthermore, this document clarifies the enzymatic basis of proline incorporation, distinguishing the role of the non-ribosomal peptide synthetase (NRPS) machinery from that of prolyl-tRNA synthetase, which is involved in primary metabolism.

Introduction

Rapamycin, also known as sirolimus, is a 31-membered macrolide produced by the soil bacterium Streptomyces hygroscopicus. It is a cornerstone therapeutic agent, renowned for its potent immunosuppressive and anti-proliferative properties, which it exerts by inhibiting the mammalian Target of Rapamycin (mTOR) protein. This compound emerges as a key structural analog of rapamycin, where the L-pipecolate (a six-membered ring) incorporated during biosynthesis is replaced by L-proline (a five-membered pyrrolidine ring). This structural change can modulate the molecule's biological activity and pharmacokinetic properties, making it a compound of significant interest. This guide offers a comprehensive technical overview of the biosynthetic pathways and the key strategies employed to produce this compound for research and development.

Biosynthesis of the Rapamycin Scaffold

The biosynthesis of rapamycin is a complex process orchestrated by a modular, hybrid enzyme system comprising a Type I polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS).[1]

-

Initiation: The process begins with a unique starter unit, 4,5-dihydroxycyclohex-1-ene-carboxylic acid (DHCHC), which is derived from the shikimic acid pathway.

-

Elongation: The polyketide chain is extended through the sequential addition of acetate and propionate units by the PKS modules.

-

NRPS-mediated Incorporation: A crucial step involves the NRPS component, which selects, activates, and incorporates a specific amino acid into the growing chain just prior to cyclization. In the canonical biosynthesis of rapamycin, this amino acid is L-pipecolate.

-

Source of Pipecolate: The L-pipecolate precursor is synthesized from L-lysine through a cyclodeamination reaction catalyzed by the enzyme lysine cyclodeaminase, which is encoded by the rapL gene within the rapamycin biosynthetic gene cluster.[1]

-

Proline Incorporation: this compound is formed when the NRPS machinery incorporates L-proline instead of L-pipecolate. This occurs naturally at a low frequency because the pipecolate-incorporating enzyme exhibits a relaxed substrate specificity, allowing it to recognize and activate proline, its structural analog.[2]

Figure 1. Comparative biosynthesis of rapamycin and this compound.

This compound Production Strategies

To overcome the low natural yield, several strategies have been developed to shift the biosynthetic output in favor of this compound.

Precursor-Directed Biosynthesis

This strategy involves manipulating the fermentation medium to increase the relative concentration of the desired precursor (proline) or decrease the concentration of the native precursor (pipecolate).

-

Proline Supplementation: The most direct method is to supplement the fermentation culture of wild-type S. hygroscopicus with an excess of L-proline. This increases the intracellular pool of proline, making it a more competitive substrate for the NRPS module and resulting in this compound becoming the major product.

-

Inhibition of Pipecolate Synthesis: A more effective approach is to block the formation of L-pipecolate. The addition of (±)-nipecotic acid, a pipecolate analog, to the fermentation medium has been shown to inhibit L-pipecolate biosynthesis.[3][4] This limitation of the preferred substrate dramatically increases the incorporation of L-proline, shifting the product ratio heavily towards this compound.[1] Under standard conditions, the rapamycin-to-prolylrapamycin ratio is approximately 16:1; with the addition of nipecotic acid, this compound becomes the dominant product.[1]

Figure 2. Workflow for enhancing this compound production via precursor-directed biosynthesis.

Mutasynthesis

Mutasynthesis involves the targeted genetic modification of the producer organism to block the synthesis of a natural precursor, creating a strain that is dependent on externally supplied precursors to complete the biosynthetic pathway.

-

rapL Gene Disruption: The rapL gene, responsible for converting L-lysine to L-pipecolate, is inactivated through targeted gene replacement.[2]

-

Fermentation of the Mutant: The resulting rapL mutant strain of S. hygroscopicus is unable to synthesize L-pipecolate and therefore produces negligible amounts of rapamycin.[2]

-

Precursor Feeding: When this mutant is fed L-proline in the fermentation medium, the biosynthetic machinery exclusively utilizes the supplied proline, leading to the dedicated production of this compound.[2] This method provides a cleaner and more efficient route to this compound and other analogs compared to precursor-directed biosynthesis in the wild-type strain.

Figure 3. Workflow for producing this compound via mutasynthesis.

Chemical Synthesis Approaches

Total chemical synthesis of this compound from basic starting materials is not a viable strategy for large-scale production due to the immense structural complexity of the macrolide ring, which features numerous stereocenters. The primary role of chemical synthesis in this field is the semi-synthetic modification of the biosynthetically produced this compound scaffold to create novel derivatives with improved therapeutic properties.

Quantitative Data Summary

While precise, side-by-side quantitative comparisons of this compound titers from different methods are not extensively detailed in a single source, the literature provides valuable benchmarks for related analog production. These values highlight the production capacity of S. hygroscopicus under precursor-directed conditions.

| Compound | Producer Strain | Method/Condition | Production Titer | Reference |

| This compound | S. hygroscopicus (Wild-Type) | Standard Fermentation | Minor Product (Ratio to Rapamycin ~1:16) | [1] |

| This compound | S. hygroscopicus (Wild-Type) | + (±)-Nipecotic Acid | Major Product | [1][3] |

| 20-Thiarapamycin | S. hygroscopicus (Wild-Type) | + 0.2% 1,4-thiazane-(3S)-carboxylic acid & 0.5% (±)-nipecotic acid | ~100 mg/L | [1][3] |

| 15-Deoxo-19-sulfoxylrapamycin | S. hygroscopicus (Wild-Type) | + 0.2% 1,3-thiazane-(4S)-carboxylic acid & 0.5% (±)-nipecotic acid | ~10 mg/L | [1][3] |

| Rapamycin | S. hygroscopicus (Engineered Strain) | Fed-batch Fermentation (20,000 L scale) | 783 mg/L |

Experimental Protocols

Fermentation for this compound Production (Precursor-Directed)

This protocol is adapted from methodologies described for producing rapamycin analogs.[1][5]

-

Strain Maintenance: Maintain Streptomyces hygroscopicus (e.g., ATCC 29253) on SY agar plates at room temperature.

-

Seed Culture Preparation: Inoculate a loopful of spores into 10 mL of seed inoculum broth in a shake flask. Incubate at 28°C with shaking at 200 rpm for 3 days.[1]

-

Production Culture: Inoculate a 50-mL Erlenmeyer flask containing 5 mL of production medium with 0.1 mL of the seed culture.[1]

-

Modified Production Medium: For targeted this compound production, use a production medium lacking lysine and pipecolic acid.

-

-

Precursor Supplementation: Add (±)-nipecotic acid to a final concentration of 0.5% (w/v) to inhibit pipecolate synthesis.[1] Supplement with L-proline as needed.

-

Incubation: Perform the fermentation at 28°C with shaking for 6 days.[1]

Isolation and Purification

-

Cell Harvest: Centrifuge the 5 mL fermentation broth (e.g., at 1,090 x g for 20 min) and discard the supernatant.[1]

-

Extraction: Extract the cell pellet by shaking with 5 mL of methanol. Centrifuge again and collect the methanol supernatant.[1]

-

Concentration: Evaporate the solvent from the methanol extract.[1]

-

Sample Preparation for Analysis: Reconstitute the dried residue in 0.5 mL of methanol for HPLC analysis.[1]

Analytical Methods

-

Chromatography: Analyze samples by High-Performance Liquid Chromatography (HPLC).

-

Column: C18 reverse-phase column.

-

Detection: UV detector set at 278 nm.

-

Analysis: Monitor for new peaks by comparing retention times and UV spectra with authentic rapamycin and this compound standards. This compound typically has a shorter retention time than rapamycin.[1]

-

-

Structure Confirmation: Confirm the identity and structure of the purified this compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Clarification: The Role of Prolyl-tRNA Synthetase

It is critical to distinguish the mechanism of proline incorporation into this compound from its role in general protein synthesis.

-

Prolyl-tRNA Synthetase (ProRS): This is an essential enzyme in primary metabolism . Its sole function is to catalyze the attachment of L-proline to its cognate transfer RNA (tRNAPro). This "charging" reaction is a prerequisite for the ribosome to incorporate proline into nascent polypeptide chains during protein translation.

-

NRPS Adenylation (A) Domain: The incorporation of proline into the this compound macrocycle is catalyzed by the Adenylation (A) domain of the NRPS module within the rapamycin biosynthetic cluster. This domain is responsible for recognizing, activating (as an aminoacyl-adenylate), and tethering the proline substrate to the NRPS machinery.

Prolyl-tRNA synthetase is not involved in the biosynthesis of this compound. The relaxed substrate specificity resides within the NRPS A-domain itself.

Figure 4. The role of prolyl-tRNA synthetase in primary metabolism.

Conclusion

This compound stands as a testament to the flexibility of microbial biosynthetic machinery. While its de novo chemical synthesis remains impractical, highly efficient and targeted production is achievable through biosynthetic approaches. Precursor-directed biosynthesis in wild-type S. hygroscopicus offers a straightforward method to enhance yields, while the mutasynthesis of rapL-deficient strains provides a more robust and specific platform for producing this compound and exploring the synthesis of other novel rapamycin analogs. These methodologies, grounded in a deep understanding of the rapamycin biosynthetic pathway, empower researchers and drug developers to generate and investigate this promising compound and its derivatives.

References

- 1. Production of Novel Rapamycin Analogs by Precursor-Directed Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutational Biosynthesis of Novel Rapamycins by a Strain of Streptomyces hygroscopicus NRRL 5491 Disrupted in rapL, Encoding a Putative Lysine Cyclodeaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Production of novel rapamycin analogs by precursor-directed biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

Prolylrapamycin vs. Rapamycin: A Comprehensive Structural and Mechanistic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural distinctions between rapamycin (also known as sirolimus) and its derivative, prolylrapamycin. It details the core chemical differences, analytical methods for their characterization, and the resulting implications for biological activity, with a focus on quantitative data and experimental methodologies.

Executive Summary

Rapamycin is a macrolide compound produced by the bacterium Streptomyces hygroscopicus, widely recognized for its potent immunosuppressive and antiproliferative properties.[1][2] These effects are primarily mediated through the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase in cell growth and metabolism.[3][4] this compound is a naturally occurring derivative and a known impurity found in rapamycin production batches.[5][] While structurally very similar, a subtle alteration in a key heterocyclic ring structure differentiates the two molecules, impacting their molecular weight and biological potency. This document elucidates this critical difference.

Core Structural Differences

The fundamental structural difference between rapamycin and this compound lies in the substitution of a six-membered piperidine ring in rapamycin with a five-membered pyrrolidine ring in this compound.[7][8] This change results from the loss of a methylene group (CH₂) from the piperidine moiety. This seemingly minor alteration leads to a decrease in the molecular formula and weight of this compound compared to its parent compound.

A complete characterization using various spectroscopic methods has definitively confirmed this structural change.[8] The numbering of the atoms in this compound is often kept consistent with that of rapamycin for ease of comparison, highlighting the absence of the carbon at position 4 in the heterocyclic ring.[7][9]

Quantitative and Physicochemical Data

The structural modification directly impacts the physicochemical properties of the molecules. The following table summarizes the key quantitative differences.

| Property | Rapamycin (Sirolimus) | This compound | Data Source(s) |

| Molecular Formula | C₅₁H₇₉NO₁₃ | C₅₀H₇₇NO₁₃ | [][7][10][11] |

| Molecular Weight | 914.18 g/mol | 900.15 g/mol | [][10][12] |

| Core Heterocycle | Piperidine Ring | Pyrrolidine Ring | [7][8] |

Visualization of Structural Differences and Signaling Pathway

Visual diagrams are essential for conceptualizing the molecular distinctions and their mechanism of action.

References

- 1. Rapamycin | 53123-88-9 [chemicalbook.com]

- 2. aging-us.com [aging-us.com]

- 3. selleckchem.com [selleckchem.com]

- 4. agscientific.com [agscientific.com]

- 5. veeprho.com [veeprho.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Rapamycin | CAS 53123-88-9 | mTOR inhibitor [stressmarq.com]

- 11. Rapamycin (TN) | C51H79NO13 | CID 5497196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

Prolylrapamycin: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolylrapamycin, a derivative of the well-characterized macrolide rapamycin (sirolimus), presents a compelling area of investigation for novel therapeutic development. As a structural analog of a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), this compound is hypothesized to share similar pharmacodynamic properties, offering potential applications in immunosuppression, oncology, and the treatment of neurodegenerative disorders. This technical guide provides a comprehensive overview of the current understanding of this compound, primarily through the lens of its parent compound, rapamycin. It details the mTOR signaling pathway, summarizes key preclinical and clinical findings for rapamycin, and outlines relevant experimental protocols. While specific data on this compound remains limited, this document serves as a foundational resource to stimulate and guide future research into this promising molecule.

Introduction

Rapamycin, a secondary metabolite produced by the bacterium Streptomyces hygroscopicus, has established clinical significance as an immunosuppressant and anti-cancer agent.[1][] Its mechanism of action is centered on the inhibition of the highly conserved serine/threonine kinase, the mechanistic Target of Rapamycin (mTOR).[3] this compound is a structural analog of rapamycin, characterized by the substitution of the pipecolic acid moiety with a proline residue.[4] It is often identified as a process-related impurity in the fermentation-based production of rapamycin.[5][6]

Given its structural similarity to rapamycin, this compound is presumed to interact with the same molecular targets, namely the FK506-binding protein 12 (FKBP12) and the FKBP12-rapamycin binding (FRB) domain of mTOR.[7] However, the precise pharmacological profile of this compound, including its specific activity, efficacy, and potential therapeutic advantages over rapamycin, remains largely unexplored. This guide aims to consolidate the existing, albeit limited, knowledge on this compound and to extrapolate its potential therapeutic applications based on the extensive data available for rapamycin.

Mechanism of Action: The mTOR Signaling Pathway

The mTOR kinase is a central regulator of cell growth, proliferation, metabolism, and survival.[3][8] It functions as the catalytic subunit of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[8]

-

mTORC1: This complex is sensitive to acute inhibition by the rapamycin-FKBP12 complex.[7] It integrates signals from growth factors, nutrients (particularly amino acids), and cellular energy status to control protein synthesis, lipid synthesis, and autophagy. Key downstream effectors of mTORC1 include S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[7] Inhibition of mTORC1 by rapamycin leads to cell cycle arrest in the G1 phase and the induction of autophagy.

-

mTORC2: While traditionally considered rapamycin-insensitive, prolonged exposure to rapamycin can inhibit the assembly and function of mTORC2 in some cell types.[8] mTORC2 is a key component of the PI3K/Akt signaling pathway and is responsible for the phosphorylation and activation of Akt at serine 473.[9] Through Akt and other substrates, mTORC2 regulates cell survival and cytoskeletal organization.

The differential sensitivity of mTORC1 and mTORC2 to rapamycin and its analogs is a critical aspect of their therapeutic potential and side-effect profiles. The specific effects of this compound on the activities of these two complexes have yet to be elucidated.

Figure 1: Hypothesized mTOR Signaling Pathway Inhibition by this compound. This diagram illustrates the central role of mTORC1 and mTORC2 in cellular regulation and the hypothesized point of intervention for this compound, acting through FKBP12 to inhibit mTORC1, similar to rapamycin.

Potential Therapeutic Applications

The therapeutic potential of this compound is largely inferred from the established clinical applications and preclinical research of rapamycin.

Immunosuppression

Rapamycin is an FDA-approved immunosuppressant used to prevent organ transplant rejection.[10] It acts by inhibiting the proliferation of T-cells and B-cells, primarily by blocking the progression of the cell cycle from the G1 to the S phase.[10] This effect is mediated through the inhibition of mTORC1, which is crucial for lymphocyte proliferation in response to cytokine signaling.

Table 1: Preclinical Immunosuppressive Activity of Rapamycin

| Model System | Assay | Endpoint | Rapamycin IC₅₀ / Effective Dose | Reference |

|---|---|---|---|---|

| Human peripheral blood mononuclear cells | Mixed Lymphocyte Reaction (MLR) | T-cell proliferation | ~1 nM | [11] |

| Murine T-cells | IL-2 stimulated proliferation | T-cell proliferation | ~0.1 nM | [11] |

| Rat heart allograft model | In vivo | Allograft survival | 0.8 mg/kg/day | [3] |

| Rat kidney allograft model | In vivo | Allograft survival | 0.5 mg/kg/day |[3] |

Note: Data for this compound is not currently available. The table presents data for rapamycin to indicate the expected range of activity for a potent mTOR inhibitor.

Oncology

The mTOR pathway is frequently hyperactivated in various cancers due to mutations in upstream signaling components like PI3K and PTEN.[7] This has made mTOR a prime target for cancer therapy. Rapamycin and its analogs (rapalogs) have shown efficacy in treating several types of cancer, including renal cell carcinoma and mantle cell lymphoma.[10] The anti-cancer effects of mTOR inhibitors are attributed to their ability to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis.[10]

Table 2: In Vitro Anti-Cancer Activity of Rapamycin

| Cell Line | Cancer Type | Assay | Endpoint | Rapamycin IC₅₀ | Reference |

|---|---|---|---|---|---|

| PC-3 | Prostate Cancer | Cell Viability | Growth Inhibition | ~10 nM | [12] |

| MCF-7 | Breast Cancer | Cell Viability | Growth Inhibition | ~1 nM | [13] |

| U87MG | Glioblastoma | Cell Viability | Growth Inhibition | ~20 nM | [14] |

| A549 | Lung Cancer | Cell Viability | Growth Inhibition | ~15 nM |[14] |

Note: Data for this compound is not currently available. The table presents data for rapamycin to illustrate the anti-proliferative effects of mTOR inhibition in various cancer cell lines.

Neurodegenerative Diseases

Emerging evidence suggests that mTOR dysregulation is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[9][15] Inhibition of mTOR by rapamycin has been shown to have neuroprotective effects in various preclinical models.[15] These effects are thought to be mediated, in part, by the induction of autophagy, which facilitates the clearance of misfolded and aggregated proteins that are hallmarks of these diseases.[15]

Table 3: Preclinical Neuroprotective Effects of Rapamycin

| Disease Model | Animal Model | Key Finding | Rapamycin Dose | Reference |

|---|---|---|---|---|

| Alzheimer's Disease | Transgenic Mice (hAPP) | Reduced Aβ pathology, improved cognitive function | 2.24 mg/kg/day | [16] |

| Parkinson's Disease | MPTP-induced Mice | Protected dopaminergic neurons, improved motor function | 1 mg/kg/day | [17] |

| Huntington's Disease | Transgenic Mice (R6/2) | Improved motor function, delayed disease progression | 8 mg/kg/day |[15] |

Note: Data for this compound is not currently available. This table summarizes key findings for rapamycin in preclinical models of neurodegenerative diseases.

Comparative Data: this compound vs. Rapamycin

Direct comparative studies of this compound and rapamycin are scarce. The most notable data comes from a study on their antifungal activities.

Table 4: Comparative Antifungal Activity of Rapamycin and this compound

| Fungal Species | Assay | Rapamycin Activity | This compound Activity | Reference |

|---|---|---|---|---|

| Candida albicans | Liquid Medium | More Active | Less Active | [1] |

| Saccharomyces cerevisiae | Liquid Medium | More Active | Less Active | [1] |

| Fusarium oxysporum | Liquid Medium | More Active | Less Active |[1] |

This limited dataset suggests that the structural modification in this compound may result in a lower intrinsic activity compared to rapamycin in this specific biological context. Further research is imperative to determine if this trend holds true for its potential therapeutic applications.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for advancing its research. The following sections provide an overview of relevant methodologies, primarily adapted from studies on rapamycin and its analogs.

Synthesis and Purification of this compound

This compound can be produced through precursor-directed biosynthesis by supplementing the fermentation medium of Streptomyces hygroscopicus with L-proline.[4]

Figure 2: Workflow for this compound Synthesis and Purification. This diagram outlines the key steps involved in the production and isolation of this compound through precursor-directed biosynthesis and chromatographic purification.

Purification Protocol (Preparative HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV absorbance at 278 nm.

-

Fraction Collection: Collect fractions corresponding to the this compound peak.

-

Solvent Evaporation: Evaporate the solvent from the collected fractions to obtain pure this compound.

In Vitro mTOR Kinase Assay

To assess the inhibitory activity of this compound on mTOR, an in vitro kinase assay can be performed.

Figure 3: Workflow for an In Vitro mTOR Kinase Assay. This diagram illustrates the steps to measure the direct inhibitory effect of a compound, such as this compound, on the kinase activity of immunoprecipitated mTOR complexes.

Protocol Overview:

-

Immunoprecipitation: Isolate mTORC1 or mTORC2 from cell lysates using antibodies against complex-specific proteins (e.g., Raptor for mTORC1, Rictor for mTORC2).

-

Kinase Reaction: Incubate the immunoprecipitated complex with a known substrate (e.g., recombinant 4E-BP1 for mTORC1), ATP, and varying concentrations of this compound.

-

Detection: Analyze the reaction mixture by Western blot using an antibody specific to the phosphorylated form of the substrate.

-

Quantification: Determine the IC₅₀ value of this compound by quantifying the reduction in substrate phosphorylation.

Cell-Based Proliferation Assay

The anti-proliferative effects of this compound can be assessed using various cancer cell lines or primary immune cells.

Protocol Overview (MTT or CellTiter-Glo® Assay):

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density.

-

Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Viability Assessment: Add MTT reagent or CellTiter-Glo® reagent and measure the absorbance or luminescence, respectively.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.

Future Directions and Conclusion

This compound represents an under-investigated derivative of a clinically important drug. While its therapeutic potential can be inferred from the vast body of research on rapamycin, dedicated studies are essential to delineate its unique pharmacological profile. Future research should focus on:

-

Quantitative Comparison: Directly comparing the in vitro and in vivo efficacy and toxicity of this compound and rapamycin in models of immunosuppression, cancer, and neurodegeneration.

-

mTOR Specificity: Determining the relative inhibitory activity of this compound against mTORC1 and mTORC2.

-

Pharmacokinetics and Metabolism: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Structure-Activity Relationship: Understanding how the proline substitution influences the interaction with FKBP12 and mTOR, which could inform the design of novel rapalogs with improved therapeutic indices.

References

- 1. fishersci.com [fishersci.com]

- 3. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapamycin inhibits proliferation of human neuroblastoma cells without suppression of MycN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rapamycin is a neuroprotective treatment for traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapamycin plays a neuroprotective effect after spinal cord injury via anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and tissue distribution of intranasal administration of rapamycin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapamycin induces the anti-apoptotic protein survivin in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evidence that rapamycin inhibits interleukin-12-induced proliferation of activated T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro activity of immunosuppressive drugs against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ccr.cancer.gov [ccr.cancer.gov]

- 15. rsc.org [rsc.org]

- 16. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 17. Remarkable inhibition of mTOR signaling by the combination of rapamycin and 1,4-phenylenebis(methylene)selenocyanate in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Prolylrapamycin: A Technical Guide to its Antifungal Properties and Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolylrapamycin, a derivative of the macrolide antibiotic rapamycin, has emerged as a compound of interest within the ongoing search for novel antifungal agents.[1] Like its parent compound, this compound's mechanism of action is intrinsically linked to the highly conserved Target of Rapamycin (TOR) signaling pathway in fungi, a critical regulator of cell growth and proliferation.[2][3][4] This technical guide provides an in-depth overview of the antifungal properties and spectrum of this compound, presenting key data, experimental methodologies, and the underlying molecular pathways.

Antifungal Spectrum and Potency

The antifungal activity of this compound has been evaluated against a range of clinically relevant yeasts and molds. Quantitative data, primarily Minimum Inhibitory Concentrations (MICs), provide a direct measure of its potency. A key comparative study demonstrated that while rapamycin is generally more potent, this compound retains significant antifungal activity.[5][6]

Table 1: In Vitro Antifungal Activity of this compound and Rapamycin (Liquid Medium)

| Fungal Species | This compound MIC (µg/mL) | Rapamycin MIC (µg/mL) | Amphotericin B MIC (µg/mL) |

| Candida albicans | >1.0 | 0.03 | >2.0 |

| Saccharomyces cerevisiae | 0.25 | 0.015 | >2.0 |

| Fusarium oxysporum | 1.0 | 0.06 | >2.0 |

Data sourced from a study by Wong et al. (1998). Note: Lower MIC values indicate greater antifungal potency.[6]

The same study also highlighted that the activity of rapamycin and its derivatives, including this compound, can be significantly greater when tested on solid agar medium against certain filamentous fungi, suggesting that the testing methodology can influence the apparent efficacy.[5][6]

Mechanism of Action: Inhibition of the TOR Signaling Pathway

This compound exerts its antifungal effect through a well-established mechanism shared with rapamycin. The process begins with the formation of a complex between the drug and the intracellular protein FKBP12 (FK506-binding protein 12).[7][8] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the TOR kinase, a central component of the TORC1 complex.[9][10] This binding event inhibits the kinase activity of TORC1, leading to a cascade of downstream effects that mimic nutrient starvation, ultimately arresting cell growth and proliferation.[7][11]

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. mdpi.com [mdpi.com]

- 3. The TOR signalling pathway in fungal phytopathogens: A target for plant disease control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The TOR signalling pathway in fungal phytopathogens: A target for plant disease control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Activities of Rapamycin and Its Derivatives, this compound, 32-Desmethylrapamycin, and 32-Desmethoxyrapamycin [jstage.jst.go.jp]

- 6. Antifungal activities of rapamycin and its derivatives, this compound, 32-desmethylrapamycin, and 32-desmethoxyrapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapamycin Exerts Antifungal Activity In Vitro and In Vivo against Mucor circinelloides via FKBP12-Dependent Inhibition of Tor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Interactions of FK506 and Rapamycin With FK506 Binding Protein 12 in Opportunistic Human Fungal Pathogens [frontiersin.org]

- 9. FKBP12_Rapamycin [collab.its.virginia.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The TOR signaling pathway regulates vegetative development, aflatoxin biosynthesis, and pathogenicity in Aspergillus flavus [elifesciences.org]

Prolylrapamycin's Impact on Autophagy: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, crucial for maintaining cellular homeostasis.[1] The modulation of this pathway holds significant therapeutic potential for a range of diseases, including neurodegenerative disorders, cancer, and metabolic conditions.[2] A key pharmacological tool and therapeutic agent used to induce autophagy is rapamycin (also known as sirolimus).

The term "prolylrapamycin" likely refers to the mechanism of action of rapamycin, which involves its binding to the FK506-binding protein 12 (FKBP12). FKBP12 possesses peptidyl-prolyl isomerase (PPIase) activity, an enzymatic function that catalyzes the cis-trans isomerization of proline residues within proteins, aiding in proper protein folding.[3][4] This guide will provide a detailed examination of how rapamycin, through its interaction with FKBP12, modulates the mTOR signaling pathway to induce a robust autophagic response.

Core Mechanism: Inhibition of mTORC1 Signaling

The primary mechanism by which rapamycin induces autophagy is through the inhibition of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth, proliferation, and metabolism.[5][6]

-

Formation of the Rapamycin-FKBP12 Complex : Rapamycin readily enters the cell and binds with high affinity to the cytosolic protein FKBP12.[7] While this binding inhibits the prolyl isomerase activity of FKBP12, this inhibition is not the source of rapamycin's immunosuppressive or autophagy-inducing effects.[7]

-

Allosteric Inhibition of mTORC1 : The newly formed rapamycin-FKBP12 complex acts as an allosteric inhibitor of mTORC1. It specifically binds to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein, preventing mTORC1 from accessing and phosphorylating its downstream targets.[7]

-

Activation of the ULK1 Complex : Under normal, nutrient-rich conditions, mTORC1 actively suppresses autophagy by phosphorylating and inactivating the ULK1 complex (comprising ULK1, ATG13, FIP200, and ATG101), which is the key initiator of autophagosome formation.[8][9] By inhibiting mTORC1, rapamycin prevents this inhibitory phosphorylation.[10]

-

Initiation of Autophagy : The de-repressed and active ULK1 complex then phosphorylates downstream components of the autophagy machinery, initiating the nucleation and formation of the phagophore, the precursor to the autophagosome.[8][11]

Signaling Pathway of Rapamycin-Induced Autophagy

The following diagram illustrates the signaling cascade, showing how rapamycin intervenes to block mTORC1 and initiate autophagy.

Quantitative Analysis of Rapamycin's Effect on Autophagy

The induction of autophagy by rapamycin can be quantified by monitoring key biomarkers. The following table summarizes quantitative data from various studies.

| Experimental Model | Treatment | Parameter Measured | Result |

| Human Neuroblastoma (NB) Cells | 20 µM Rapamycin for 24h | Protein levels (Western Blot) | Significant increase in Beclin-1 and LC3-II/LC3-I ratio; significant decrease in p62, mTOR, and p-mTOR.[2][12] |

| M14 Melanoma Cells | 10-100 nmol/l Rapamycin | Autophagy Induction | Concentration-dependent increase in autophagy.[13] |

| MG63 Osteosarcoma Cells | 10 µM Rapamycin | Protein levels (Western Blot) | Increased LC3-II expression; decreased p62 expression.[14] |

Key Experimental Protocols for Measuring Autophagy

Assessing the effect of rapamycin on autophagy requires specific and reliable experimental methods. The "autophagic flux" refers to the entire dynamic process, from autophagosome formation to degradation, and its measurement is crucial for accurate interpretation.[15][16]

LC3-I to LC3-II Conversion Assay (Western Blot)

This is the most common biochemical method to monitor autophagy. It detects the conversion of the cytosolic form of LC3 (LC3-I) to the phosphatidylethanolamine (PE)-conjugated form (LC3-II), which is recruited to autophagosomal membranes.[17][18] An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.[2]

Detailed Protocol:

-

Cell Culture and Treatment : Plate cells (e.g., HeLa or Neuro2A) to 70-75% confluency. Treat cells with the desired concentration of rapamycin for a specified time. Include a vehicle-treated control. To measure flux, a parallel set of samples should be co-treated with a lysosomal inhibitor like bafilomycin A1 or chloroquine (CQ) for the final 2-4 hours.

-

Cell Lysis : Rinse cells with ice-cold PBS. Lyse cells directly in 2X Laemmli sample buffer or RIPA buffer. Note: LC3 proteins are sensitive to degradation and freeze-thaw cycles; process samples quickly.

-

Protein Quantification : If using RIPA buffer, determine protein concentration using a Bradford or BCA assay.[19]

-

SDS-PAGE : Load 15-40 µg of total protein per lane onto a 12% or 4-20% gradient polyacrylamide gel. LC3-II (14-16 kDa) migrates faster than LC3-I (16-18 kDa) due to its lipidation.[19]

-

Protein Transfer : Transfer proteins to a 0.2 µm PVDF membrane.

-

Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[20]

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody against LC3 (e.g., 1:1000 dilution) overnight at 4°C or for 2-3 hours at room temperature.[20]

-

Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.[19][20]

-

Detection : Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.[20]

-

Quantification : Measure the band intensity for LC3-II using densitometry software. The absolute amount of LC3-II is the best indicator of autophagosome abundance.

p62/SQSTM1 Degradation Assay

p62 (also known as Sequestosome 1 or SQSTM1) is a selective autophagy receptor that binds to ubiquitinated cargo and also to LC3, thereby delivering cargo to the autophagosome for degradation.[1][21] p62 itself is degraded during the autophagic process. Therefore, a decrease in p62 levels indicates a functional and complete autophagic flux.[1] Conversely, an accumulation of p62 suggests that autophagy is impaired at a late stage (e.g., fusion with lysosomes).

Detailed Protocol:

The protocol is identical to the Western Blot protocol for LC3, with the following modifications:

-

Primary Antibody Incubation : Use a primary antibody against p62/SQSTM1 (typically 1:1000 dilution).

-

Analysis : A decrease in the p62 band intensity in rapamycin-treated samples compared to controls indicates an increase in autophagic flux.

Lysosomal Acidification Assay (LysoTracker Staining)

Autophagy culminates in the fusion of the autophagosome with the lysosome to form an autolysosome, where the contents are degraded by acidic hydrolases. Lysosomes maintain a low internal pH (around 4.5-5.0). An increase in the number or activity of lysosomes can be an indirect measure of enhanced autophagy.

Detailed Protocol:

-

Cell Culture and Treatment : Grow cells on glass coverslips or in imaging-compatible plates. Treat with rapamycin as required.

-

LysoTracker Loading : Prepare a working solution of LysoTracker dye (e.g., LysoTracker Red DND-99) at a final concentration of 50-75 nM in pre-warmed growth medium.[22][23]

-

Incubation : Remove the culture medium from the cells and add the LysoTracker working solution. Incubate for 30-120 minutes at 37°C, protected from light.[22]

-

Washing and Imaging : Replace the loading solution with fresh medium.[22] Immediately image the live cells using a fluorescence microscope with the appropriate filter set (e.g., Ex/Em ~577/590 nm for LysoTracker Red).[22]

-

Analysis : Increased punctate fluorescence intensity in rapamycin-treated cells suggests an increase in acidic lysosomal compartments, consistent with upregulated autophagy.

Conclusion

Rapamycin is a potent and specific inducer of autophagy. Its mechanism, often referred to in the context of its "prolyl" isomerase-binding partner FKBP12, is centered on the allosteric inhibition of the mTORC1 signaling complex. This action lifts the brake on the ULK1 complex, triggering the cascade of autophagosome formation. For drug development professionals and researchers, understanding this pathway is critical for harnessing the therapeutic potential of autophagy modulation. The accurate assessment of this process relies on a combination of robust experimental techniques, primarily the quantification of LC3-II conversion and p62 degradation, which together provide a clear picture of autophagic flux. The protocols and data presented in this guide offer a comprehensive framework for investigating the effects of rapamycin and its analogs on this vital cellular process.

References

- 1. Frontiers | Selective Autophagy Receptor p62/SQSTM1, a Pivotal Player in Stress and Aging [frontiersin.org]

- 2. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are FKBP12 and how do they work? [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - mTOR: a pharmacologic target for autophagy regulation [jci.org]

- 7. FKBP12_Rapamycin [collab.its.virginia.edu]

- 8. Structure and Function of the ULK1 Complex in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The crucial role of the regulatory mechanism of the Atg1/ULK1 complex in fungi [frontiersin.org]

- 10. What are ULK1 activators and how do they work? [synapse.patsnap.com]

- 11. The mammalian ULK1 complex and autophagy initiation | MRC PPU [ppu.mrc.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. bio-techne.com [bio-techne.com]

- 16. Autophagy Detection | LC3 Conversion Assay [promega.com]

- 17. Lipidation of the autophagy proteins LC3 and GABARAP is a membrane-curvature dependent process - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reconstitution of cargo-induced LC3 lipidation in mammalian selective autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubcompare.ai [pubcompare.ai]

- 20. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]

- 21. p62/SQSTM1 and Selective Autophagy in Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. apexbt.com [apexbt.com]

- 23. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

Methodological & Application

Prolylrapamycin: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolylrapamycin is a derivative of rapamycin (also known as sirolimus), a macrolide compound produced by the bacterium Streptomyces hygroscopicus.[1] Like its parent compound, this compound functions as an inhibitor of the mammalian Target of Rapamycin (mTOR), a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[2][][4] The mTOR signaling pathway is frequently dysregulated in various diseases, including cancer, making its components attractive therapeutic targets.[2][5][6] this compound, along with other rapamycin analogs (rapalogs), exerts its effect by forming a complex with the immunophilin FK506-binding protein 12 (FKBP12).[][7][8] This drug-protein complex then binds to and allosterically inhibits mTOR, specifically the mTOR Complex 1 (mTORC1).[5][8] These application notes provide detailed protocols for the in vitro characterization of this compound.

Mechanism of Action and Signaling Pathway

The mechanism of action for this compound is initiated by its entry into the target cell, where it binds to the cytosolic receptor FKBP12.[7] The resulting this compound-FKBP12 complex then directly interacts with the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[] This interaction specifically inhibits the activity of mTORC1, a multi-protein complex that includes mTOR, Raptor, and mLST8.[4][8]

Inhibition of mTORC1 prevents the phosphorylation and activation of its key downstream effectors, including p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5][6] The dephosphorylation of these substrates leads to the inhibition of protein synthesis and arrests the cell cycle, thereby controlling cell growth and proliferation.[5][6]

Caption: this compound mTORC1 signaling pathway.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the in vitro assays described below. Values are representative and must be determined empirically for each experimental setup.

| Parameter | Assay Type | Description | Representative Value |

| Ki | FKBP12 Binding Assay | Inhibition constant for the binding of this compound to FKBP12. | To be determined (nM range) |

| IC50 | mTOR Kinase Assay | Concentration of this compound that inhibits 50% of mTOR kinase activity. | To be determined (nM range) |

| EC50 | Cell Proliferation Assay | Concentration of this compound that causes 50% inhibition of cell growth. | To be determined (nM to µM range) |

| p-S6K / Total S6K | Western Blot | Ratio of phosphorylated S6K to total S6K, indicating mTORC1 activity in cells. | Dose-dependent decrease |

| p-4E-BP1 / Total 4E-BP1 | Western Blot | Ratio of phosphorylated 4E-BP1 to total 4E-BP1, indicating mTORC1 activity in cells. | Dose-dependent decrease |

Experimental Workflow

A typical in vitro workflow to characterize an mTOR inhibitor like this compound involves a multi-step process, starting from target binding and enzymatic inhibition to evaluation of its effects in a cellular context.

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mammalian target of rapamycin: discovery of rapamycin reveals a signaling pathway important for normal and cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multifaceted role of mTOR (mammalian target of rapamycin) signaling pathway in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

Prolylrapamycin and its Analogue Rapamycin in Alzheimer's Disease Model Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to cognitive decline. The mTOR (mechanistic target of rapamycin) signaling pathway is implicated in the pathogenesis of AD, making it a promising therapeutic target. While the user's interest is in Prolylrapamycin, the available scientific literature predominantly focuses on its parent compound, Rapamycin. This document provides a comprehensive overview of the application of Rapamycin in preclinical Alzheimer's disease models, with the acknowledgment that specific data for this compound is currently limited. The findings on Rapamycin may offer valuable insights into the potential applications of its derivatives.

Rapamycin, an mTOR inhibitor, has been shown to be beneficial in various mouse and cell models of AD.[1] Its therapeutic potential stems from its ability to reduce Aβ deposition, inhibit tau protein hyperphosphorylation, clear chronic inflammation, and improve cognitive dysfunction.[1] However, the effects of rapamycin can be complex and sometimes contradictory, depending on the experimental model and the timing of the intervention.

Mechanism of Action

Rapamycin exerts its effects primarily through the inhibition of mTOR Complex 1 (mTORC1). This inhibition triggers a cascade of downstream events, including the induction of autophagy, a cellular process responsible for the clearance of aggregated proteins like Aβ and hyperphosphorylated tau.[1] By enhancing autophagy, rapamycin can help clear the pathological hallmarks of AD.[1] Furthermore, mTOR signaling is involved in the translation and phosphorylation of tau protein, and its inhibition by rapamycin can lead to a reduction in tau pathology.[1] Some studies also suggest that rapamycin can modulate neuroinflammation and improve synaptic plasticity.[1][2]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative findings from key preclinical studies investigating the effects of rapamycin in mouse models of Alzheimer's disease.

| Animal Model | Treatment Details | Key Findings | Reference |

| 3xTg-AD | Rapamycin-formulated diet (2.24 mg/kg/day) for 6 months, starting at 2 months of age. | Soluble Aβ42 levels were significantly decreased by 32.78 ± 6.68%. Phosphorylated Tau at Thr181 was significantly reduced. | [3] |

| P301S tau transgenic mice | Rapamycin administered in the diet (2.24 mg/kg/day) for 5 months. | A significant 86% reduction in cortical tau tangles was observed. | [4] |

| PDAPP transgenic mice | Long-term treatment with rapamycin. | Prevented cognitive deficits and lowered levels of Aβ42. | [5] |

| Zinc-injected rats | Intraperitoneal injection of rapamycin (1 mg/kg) for 1 week. | Rescued zinc-induced increases in mTOR/p70S6K activation and tau phosphorylation. | [6] |

| 5XFAD mice | Oral administration of rapamycin. | Caused an increase in β-amyloid protein plaques and a dramatic diminishment of Trem2 protein. | [7] |

| Tg2576 Aβ-overproducing transgenic mice | Intraperitoneal injection of rapamycin (3 mg/kg/day) for 2 weeks. | Increased Aβ levels. | [8] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research. Below are representative protocols for in vivo studies using rapamycin in Alzheimer's disease mouse models.

Protocol 1: Long-term Rapamycin Administration in 3xTg-AD Mice

-

Animal Model: Male 3xTg-AD mice.

-

Drug Formulation: Rapamycin is encapsulated to create a micro-formulation that is incorporated into the rodent diet.

-

Dosage and Administration: A daily dose of 2.24 mg/kg of rapamycin is administered through the formulated diet.

-

Treatment Duration: 6 months, starting from 2 months of age.

-

Endpoint Analysis:

-

Behavioral Testing: Cognitive function can be assessed using tests like the Morris Water Maze.

-

Biochemical Analysis: Brain tissue is homogenized to measure levels of soluble and insoluble Aβ40 and Aβ42 via ELISA. Western blotting is used to determine the phosphorylation status of tau and mTOR pathway proteins (e.g., p70S6K).[3]

-

Immunohistochemistry: Brain sections are stained to visualize Aβ plaques and neurofibrillary tangles.

-

Protocol 2: Short-term Rapamycin Treatment in P301S Tau Transgenic Mice

-

Animal Model: P301S mutant tau transgenic mice.

-

Drug Formulation: Rapamycin can be administered via intraperitoneal (i.p.) injection or formulated in the diet.

-

Dosage and Administration: For dietary administration, a dose of 2.24 mg/kg/day is used.

-

Treatment Duration: A shorter treatment period, for instance, 5 months, can be employed to assess effects on established pathology.[4]

-

Endpoint Analysis:

-

Histology: Quantitative stereological analysis of Gallyas-positive tau tangles in the cortex and hippocampus.

-

Biochemical Analysis: Western blot analysis of insoluble tau fractions from forebrain homogenates.

-

Visualizing Signaling Pathways and Workflows

Diagram 1: Simplified Signaling Pathway of Rapamycin in Alzheimer's Disease

Caption: Rapamycin inhibits mTORC1, promoting autophagy and reducing protein synthesis, which can lead to decreased AD pathology.

Diagram 2: Experimental Workflow for Preclinical Evaluation

References

- 1. dovepress.com [dovepress.com]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Molecular Interplay between Mammalian Target of Rapamycin (mTOR), Amyloid-β, and Tau: EFFECTS ON COGNITIVE IMPAIRMENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapamycin Attenuates the Progression of Tau Pathology in P301S Tau Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of mTOR by Rapamycin Abolishes Cognitive Deficits and Reduces Amyloid-β Levels in a Mouse Model of Alzheimer's Disease [escholarship.org]

- 6. Rapamycin Attenuated Zinc-Induced Tau Phosphorylation and Oxidative Stress in Rats: Involvement of Dual mTOR/p70S6K and Nrf2/HO-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news.uthscsa.edu [news.uthscsa.edu]

- 8. Rapamycin promotes β-amyloid production via ADAM-10 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Prolylrapamycin and Related Compounds in Parkinson's Disease Cellular Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of prolyl oligopeptidase (PREP) inhibitors, such as KYP-2047, and mTOR inhibitors like rapamycin, in cellular models of Parkinson's disease (PD). The term "Prolylrapamycin" likely refers to compounds targeting these interconnected pathways, which are crucial in the context of neurodegeneration. This document outlines the mechanisms of action, experimental protocols, and expected outcomes when studying these compounds in vitro.

Introduction

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons and the accumulation of aggregated alpha-synuclein (α-syn) in Lewy bodies.[1][2] Two key pathways implicated in PD pathogenesis are prolyl oligopeptidase (PREP) activity and the mammalian target of rapamycin (mTOR) signaling cascade. PREP has been shown to accelerate the aggregation of α-syn, while the mTOR pathway is a central regulator of cellular processes like protein synthesis and autophagy, which is essential for clearing protein aggregates.[3][4][5] Inhibition of PREP and modulation of mTOR signaling are therefore promising therapeutic strategies. This document details the application of representative inhibitors, KYP-2047 (a PREP inhibitor) and rapamycin (an mTOR inhibitor), in relevant cellular models.

Key Cellular Models for Parkinson's Disease Research

A variety of cell lines are utilized to model different aspects of Parkinson's disease pathology:

-

SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype. It is a workhorse for studying neurotoxicity and protein aggregation.

-

PC12: A rat pheochromocytoma cell line that, upon differentiation with nerve growth factor (NGF), exhibits characteristics of sympathetic neurons. It is frequently used in models of neurotoxin-induced cell death.[6][7]

-

Oligodendrocyte Cell Lines (e.g., OLN-AS7): These cells are crucial for studying synucleinopathies like Multiple System Atrophy (MSA), which shares pathological features with PD. They are used to model α-syn aggregation in glial cells.

-

Induced Pluripotent Stem Cells (iPSCs): Patient-derived iPSCs can be differentiated into dopaminergic neurons, providing a highly relevant model to study the specific genetic background of PD and for personalized medicine approaches.[8][9][10]

Data Summary: Effects of PREP and mTOR Inhibitors

The following tables summarize quantitative data from studies using KYP-2047 and rapamycin in cellular models of Parkinson's disease.

Table 1: Efficacy of KYP-2047 in Cellular Models

| Cell Line | Model Induction | Compound & Concentration | Outcome Measure | Result |

| α-synuclein overexpressing cells | Oxidative Stress | KYP-2047 (1 µM) | α-synuclein positive cells | Significant reduction in cells with α-synuclein inclusions[11] |

| A30P & A53T α-syn overexpressing cells | Oxidative Stress (50%) | KYP-2047 (concentration not specified) | Cell Death (LDH assay) | Significant reduction in cell death[11] |

| OLN-AS7 (rat oligodendrocytes) | p25α transfection | KYP-2047 (10 µM) | Insoluble phosphorylated α-syn | Decreased levels[12] |

| OLN-AS7 (rat oligodendrocytes) | p25α transfection | KYP-2047 (10 µM) | Cell Viability | Improved viability[12] |

Table 2: Efficacy of Rapamycin in Cellular Models

| Cell Line | Model Induction | Compound & Concentration | Outcome Measure | Result |

| Neuronal PC12 cells | 6-OHDA (100 µM) | Rapamycin (1 µM) | Cell Survival | Significant increase in survival[6][7] |

| Neuronal PC12 cells | MPP+ (200 µM) | Rapamycin (1 µM) | Cell Survival | Significant increase in survival[7] |

| PC12 cells | MPP+ (1 mM) | Rapamycin (5 µM) | Cell Viability (CCK-8) | Increased viability[13] |

| SH-SY5Y cells | α-syn fibrils & A53T adenovirus | Rapamycin (5 µM) | p-mTOR/mTOR ratio | Significant reduction[14] |

Experimental Protocols

Here are detailed protocols for key experiments to assess the efficacy of this compound-related compounds in PD cellular models.

Protocol 1: Induction of Parkinson's-like Pathology in SH-SY5Y Cells

This protocol describes how to induce α-synuclein aggregation and cytotoxicity using a neurotoxin.

-

Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, differentiate the cells by reducing the serum concentration to 1% and adding 10 µM retinoic acid for 5-7 days.

-

Toxin Treatment:

-

Prepare a stock solution of 6-hydroxydopamine (6-OHDA) or MPP+ (1-methyl-4-phenylpyridinium).

-

Plate differentiated SH-SY5Y cells in 96-well plates for viability assays or on coverslips in 24-well plates for immunofluorescence.

-

The following day, treat the cells with the desired concentration of the neurotoxin (e.g., 50-100 µM 6-OHDA or 100-500 µM MPP+).

-

Protocol 2: Treatment with this compound-Related Compounds

This protocol outlines the treatment of cell models with KYP-2047 or rapamycin.

-

Compound Preparation: Prepare stock solutions of KYP-2047 and rapamycin in DMSO. Further dilute in cell culture medium to the desired final concentrations (e.g., 1-10 µM for KYP-2047, 1-5 µM for rapamycin).

-

Treatment Regimen:

-

Pre-treatment: Add the compound to the cell culture medium for 1-24 hours before inducing pathology with a neurotoxin or other stressor.

-

Co-treatment: Add the compound and the pathology-inducing agent to the cells simultaneously.

-

Post-treatment: Add the compound to the cells after the initial insult with the pathology-inducing agent.

-

-

Incubation: Incubate the cells with the compounds for the desired duration, typically 24-72 hours, depending on the specific assay.

Protocol 3: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of viability.[2][15][16][17]

-

Cell Plating: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with the neurotoxin and/or the test compound as described in Protocols 1 and 2.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 4: Quantification of Alpha-Synuclein Aggregation (Immunofluorescence)

This protocol allows for the visualization and quantification of intracellular α-synuclein aggregates.

-

Cell Culture on Coverslips: Plate cells on sterile glass coverslips in 24-well plates.

-

Treatment: Induce pathology and treat with the test compound as described above.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody against α-synuclein (e.g., anti-α-synuclein, clone MJFR14 for aggregated form) overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

-

Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI (to stain nuclei). Visualize and capture images using a fluorescence microscope.

-

Quantification: Use image analysis software to quantify the number and size of α-synuclein aggregates per cell.

Protocol 5: Western Blot for mTOR Signaling and Alpha-Synuclein

This technique is used to measure the levels of total and phosphorylated proteins.[10][14][18]

-

Protein Extraction:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-α-synuclein, anti-β-actin) overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathway

Caption: this compound-related signaling in PD models.

Experimental Workflow

Caption: General workflow for testing compounds in PD cell models.

Logical Relationship

Caption: Logical flow from compound action to therapeutic potential.

References

- 1. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. criver.com [criver.com]

- 4. researchgate.net [researchgate.net]

- 5. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease. | Sigma-Aldrich [sigmaaldrich.com]

- 6. jneurosci.org [jneurosci.org]

- 7. researchgate.net [researchgate.net]

- 8. Rapamycin protects against neuron death in in vitro and in vivo models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Western blot - alpha-synuclein [protocols.io]

- 10. ccrod.cancer.gov [ccrod.cancer.gov]

- 11. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Rapamycin reverses ferroptosis by increasing autophagy in MPTP/MPP+-induced models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro modulation of mTOR and mGlur5 influence α-synuclein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

Prolylrapamycin: A Tool for Elucidating mTORC1 and mTORC2 Signaling Pathways

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] mTORC1 is sensitive to nutrient and growth factor signals and primarily regulates protein synthesis through the phosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3][4] In contrast, mTORC2 is generally considered rapamycin-insensitive and is involved in the regulation of cell survival and cytoskeletal organization, notably through the phosphorylation and activation of Akt.[5][6]

Given the distinct and critical roles of mTORC1 and mTORC2, specific pharmacological tools are essential to dissect their individual contributions to cellular processes and disease pathogenesis. Prolylrapamycin, a derivative of the macrolide antibiotic rapamycin, serves as one such tool.[7] Like its parent compound, this compound is an allosteric inhibitor of mTOR. This document provides detailed application notes and experimental protocols for the use of this compound in studying mTORC1 and mTORC2 signaling.

Mechanism of Action

This compound, as a derivative of rapamycin, is understood to function as a highly specific inhibitor of mTORC1.[8] It acts by first forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12). This this compound-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex, leading to the allosteric inhibition of its kinase activity.[6] This inhibition is highly specific to mTORC1, as mTORC2 lacks the necessary conformation for the drug-FKBP12 complex to bind effectively.[9]

It is important to contrast this mechanism with that of ATP-competitive mTOR inhibitors, which target the kinase domain of mTOR directly. These inhibitors, often referred to as dual mTORC1/mTORC2 inhibitors, block the activity of both complexes.[3][9] This distinction is crucial for experimental design when aiming to dissect the specific functions of each mTOR complex.

Data Presentation: Comparative Inhibitor Effects

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the well-characterized effects of its parent compound, rapamycin, and a representative ATP-competitive dual mTORC1/mTORC2 inhibitor. This provides a comparative framework for researchers using this compound to understand its expected selectivity.

| Feature | Rapamycin (and its analogs like this compound) | Dual mTORC1/mTORC2 Inhibitors (e.g., PP242, AZD8055) |

| Target(s) | Allosteric inhibitor of mTORC1 | ATP-competitive inhibitor of mTORC1 and mTORC2 |

| mTORC1 Inhibition | Potent | Potent |

| mTORC2 Inhibition | Generally insensitive (acute treatment) | Potent |

| Effect on p-S6K (T389) | Strong inhibition | Strong inhibition |

| Effect on p-4E-BP1 (T37/46) | Partial/incomplete inhibition | Complete inhibition |

| Effect on p-Akt (S473) | No direct inhibition; may increase with prolonged treatment due to feedback loop disruption | Strong inhibition |

| Reference IC50 (mTOR) | Not applicable (allosteric) | ~8-10 nM (e.g., PP242, KU-0063794)[] |

Experimental Protocols

Protocol 1: Analysis of mTORC1 and mTORC2 Activity by Western Blot

This protocol describes the use of Western blotting to assess the phosphorylation status of key downstream targets of mTORC1 and mTORC2 in cells treated with this compound or other mTOR inhibitors.

A. Cell Culture and Treatment:

-

Seed cells (e.g., HEK293, MCF-7, or a cell line relevant to your research) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Culture cells overnight in complete growth medium.

-

The following day, replace the medium with fresh medium containing the desired concentration of this compound or a control vehicle (e.g., DMSO). A concentration range of 10-100 nM is a common starting point for rapamycin analogs.

-

Incubate the cells for the desired treatment duration (e.g., 1, 6, or 24 hours).

B. Cell Lysis:

-

Place the cell culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[11]

-

Scrape the cells from the bottom of the wells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

C. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer.

D. Sample Preparation and SDS-PAGE:

-

To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[12]

-

Load the prepared samples into the wells of an SDS-PAGE gel. The percentage of the gel should be chosen based on the molecular weight of the target proteins.[13]

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[12]

E. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13]

-

Ensure complete transfer by checking for the presence of pre-stained molecular weight markers on the membrane.

F. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Recommended primary antibodies include:

-

mTORC1 targets: Phospho-S6K (Thr389), Phospho-4E-BP1 (Thr37/46)

-

mTORC2 target: Phospho-Akt (Ser473)

-

Loading control: β-actin, GAPDH, or α-tubulin

-

-

Wash the membrane three times for 5-10 minutes each with TBST.[12]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12]

-

Wash the membrane three times for 10 minutes each with TBST.[12]

G. Detection:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.[11]

Visualizations

Caption: mTORC1 and mTORC2 signaling pathways with points of inhibition.

Caption: Experimental workflow for Western blot analysis of mTOR signaling.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Antifungal activities of rapamycin and its derivatives, this compound, 32-desmethylrapamycin, and 32-desmethoxyrapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical and pharmacological inhibition of mTOR by rapamycin and an ATP-competitive mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Rapamycin derivatives reduce mTORC2 signaling and inhibit AKT activation in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual mTORC1/mTORC2 inhibition diminishes Akt activation and induces Puma-dependent apoptosis in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - LKT Labs [lktlabs.com]

- 8. veeprho.com [veeprho.com]

- 9. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad.com [bio-rad.com]

- 12. ptglab.com [ptglab.com]

- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

Application Notes and Protocols for Prolylrapamycin in Neuroprotection Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolylrapamycin is a derivative of the well-known mTOR inhibitor, Rapamycin. While research on this compound is still emerging, its structural similarity to Rapamycin suggests it holds significant promise as a neuroprotective agent. This document provides detailed application notes and protocols for utilizing this compound in various neuroprotection assays. The information herein is primarily based on extensive research conducted on Rapamycin, with the expectation that this compound will exhibit a comparable mechanism of action and efficacy. Experimental validation with this compound is strongly recommended.

Rapamycin has demonstrated neuroprotective effects in a range of neurodegenerative models, including those for Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2][3] Its primary mechanism of action is the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[4] By inhibiting mTOR, Rapamycin can induce autophagy, a cellular process that clears aggregated proteins and damaged organelles, which are common hallmarks of neurodegenerative diseases.[5] Furthermore, Rapamycin has been shown to reduce oxidative stress and apoptosis in neuronal cells.[6]

These application notes will guide researchers in designing and executing experiments to evaluate the neuroprotective potential of this compound.

Data Presentation

The following tables summarize quantitative data from studies on Rapamycin, which can serve as a reference for expected outcomes with this compound.

Table 1: Effect of Rapamycin on Neuronal Viability

| Cell Type | Insult | Rapamycin Concentration | Assay | Outcome | Reference |

| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 20 nM | MAP-2 Staining | Increased cell survival by ~44% at 24h | [7] |

| PC12 Cells | Cadmium (20 µM) | 200 ng/ml | Trypan Blue Exclusion | Increased viable cells by ~30% | [8] |